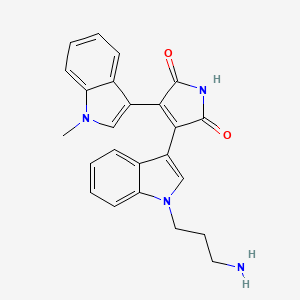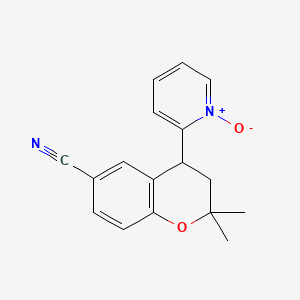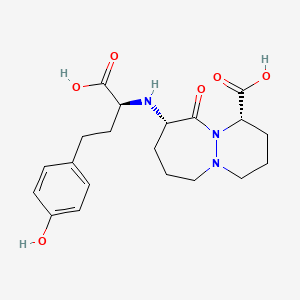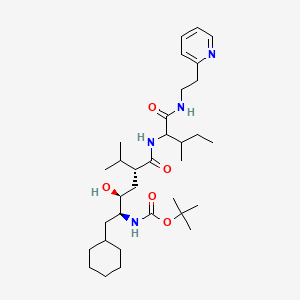
喷托维林
描述
彭托司汀,也称为脱氧胸腺嘧啶胞苷,是一种抗癌化疗药物。它被归类为嘌呤类似物,是一种抗代谢物。彭托司汀模拟核苷腺苷并抑制腺苷脱氨酶,从而干扰细胞处理DNA的能力。 该化合物主要用于治疗毛细胞白血病,并在治疗其他淋巴增殖性恶性肿瘤方面显示出疗效 .
作用机制
彭托司汀通过抑制腺苷脱氨酶发挥作用。这种抑制阻止了腺苷脱氨为肌苷,导致脱氧腺苷和脱氧腺苷三磷酸的积累。这些化合物干扰 DNA 合成和细胞分裂,最终导致细胞死亡。 腺苷脱氨酶的最大活性在淋巴系统细胞中发现,这使得彭托司汀对淋巴恶性肿瘤特别有效 .
科学研究应用
彭托司汀具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究核苷类似物及其与酶的相互作用。
生物学: 彭托司汀抑制腺苷脱氨酶的能力使其成为研究该酶在各种生物过程中的作用的宝贵工具。
医学: 除了治疗毛细胞白血病外,彭托司汀还用于慢性淋巴细胞白血病和移植物抗宿主病的联合治疗。它在治疗其他恶性肿瘤和自身免疫性疾病方面也显示出潜力。
生化分析
Biochemical Properties
Pentostatin mimics the nucleoside adenosine and inhibits the enzyme adenosine deaminase (ADA), which is most active in cells of the lymphoid system . This interaction with ADA is crucial for its function. T-cells have higher ADA activity than B-cells, and T-cell malignancies have higher activity than B-cell malignancies .
Cellular Effects
Pentostatin exerts its effects on various types of cells, particularly those involved in lymphoproliferative malignancies . It interferes with the cell’s ability to process DNA, which is particularly impactful on cancer cells that generally divide more often than healthy cells . This interference with DNA processing influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pentostatin works at the molecular level by inhibiting ADA, preventing the deamination of adenosine to inosine . This results in an accumulation of deoxyadenosine (dAdo) and deoxyadenosine 5′-triphosphate (dATP), leading to a reduction of purine metabolism which blocks DNA synthesis and leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentostatin can change over time. The drug is primarily hepatic, but only small amounts are metabolized . Following a single dose, approximately 90% of the dose was excreted in the urine as unchanged pentostatin and/or metabolites .
Dosage Effects in Animal Models
In animal models, the effects of Pentostatin can vary with different dosages. For instance, in mice, the LD50 (the lethal dose that kills 50% of the test subjects) is 128 mg/kg . Side effects include lethargy, rash, fatigue, nausea, and myelosuppression .
Metabolic Pathways
Pentostatin is involved in the purine metabolic pathway, where it inhibits ADA, leading to an accumulation of dAdo and dATP . This accumulation disrupts purine metabolism, blocking DNA synthesis, and leading to cell death .
Transport and Distribution
Pentostatin is distributed rapidly to all body tissues . It distributes relatively poorly into the cerebrospinal fluid, with peak concentrations averaging approximately 10% of concurrent plasma concentrations .
Subcellular Localization
The subcellular localization of Pentostatin is primarily within the cytoplasm of the cell, where it interacts with ADA to exert its effects . The exact subcellular localization and any effects on its activity or function may vary depending on the specific cell type and the presence of other interacting biomolecules.
准备方法
彭托司汀是通过涉及放线菌和真菌物种的发酵过程生产的。彭托司汀的生物合成途径已被阐明,揭示它是一种具有 1,3-二氮环结构的核苷类抗生素。 工业生产方法包括优化发酵条件并采用菌株改良策略,例如大气和室温等离子体诱变以及核糖体工程 .
化学反应分析
彭托司汀会经历各种化学反应,包括氧化和还原。一个值得注意的反应是 8'-酮-彭托司汀通过 NADPH 还原酶转化为彭托司汀。这些反应中常用的试剂包括 NADPH 和其他还原剂。 从这些反应中形成的主要产物是彭托司汀本身 .
相似化合物的比较
彭托司汀在腺苷脱氨酶抑制剂中独一无二,因为它具有强大的过渡态抑制。类似的化合物包括克拉屈滨,也用于治疗毛细胞白血病。 两种药物都抑制腺苷脱氨酶,但彭托司汀具有独特的化学结构和作用机制,使其在某些临床环境中特别有效 .
类似化合物
- 克拉屈滨
- 绿原酸(作为天然抑制剂)
- 槲皮素(作为天然抑制剂)
属性
CAS 编号 |
53910-25-1 |
|---|---|
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
(8R)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9?/m0/s1 |
InChI 键 |
FPVKHBSQESCIEP-VCWZQCKKSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |
手性 SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2NC=NC[C@H]3O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |
外观 |
Solid powder |
颜色/形态 |
White crystals from methanol/water White to off-white solid |
熔点 |
220-225 °C Mp: also reported as 204-209.5 °C with darkening at > 150 °C. |
Key on ui other cas no. |
53910-25-1 |
物理描述 |
Solid |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Commercially available pentostatin powder for injection should be stored at 2-8 °C. ... When stored at 2-8 °C, the manufacturer states that currently available pentostatin powder for injection is stable for 18 mo after the date of manufacture when stored as directed. ... Pentostatin is compatible with 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's. When reconstituted with 0.9% sodium chloride injection to a final concentration of 2 mg/ml, pentostatin solutions are physically and chemically stable for at least 72 hr at room temperature (22-25 °C). When diluted to a final concentration of 20 ug/ml, the drug is chemically compatible at room temperature with 0.9% sodium chloride or lactated Ringer's injection for at least 48 hr and with 5% dextrose injection for at least 24 hr. Up to an 8-10% loss in potency has been reported to occur within 48 hr in such solutions diluted in 5% dextrose, However, because such reconstituted and/or diluted pentostatin solutions contain no preservatives, the manufacturer recommends that they be used within 8 hr when stored at room temperature in ambient light, and that unused portions be discarded. Bulk: Bulk samples stored at 60 °C for 9 days showed no decomposition (TLC and UV). Bulk material should be stored at -20 °C for long term storage. |
溶解度 |
Freely soluble in water, aqueous solubility > 100 mg/ml H2O >30 (mg/mL) pH 9 borate buffer >50 (mg/mL) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2' Deoxycoformycin 2'-Deoxycoformycin CI 825 CI-825 CI825 Co-vidarabine Deoxycoformycin Imidazo(4,5-d)(1,3)diazepin-8-ol, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-, (R)- Nipent NSC 218321 NSC-218321 NSC218321 Pentostatin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pentostatin?
A1: Pentostatin is a potent and irreversible inhibitor of adenosine deaminase (ADA) [, ]. This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine.
Q2: How does ADA inhibition by Pentostatin impact lymphocytes?
A2: Inhibition of ADA leads to the accumulation of deoxyadenosine triphosphate (dATP), particularly in lymphocytes which are highly sensitive to ADA inhibition [, ]. This accumulation disrupts DNA synthesis and repair, ultimately triggering apoptosis, a programmed cell death mechanism [, , ].
Q3: How does Pentostatin's effect on lymphocytes translate to its therapeutic applications?
A3: Pentostatin's ability to selectively target and eliminate lymphocytes makes it valuable for treating lymphoid malignancies like hairy cell leukemia (HCL) and for inducing immunosuppression [, , ].
Q4: What is the molecular formula and weight of Pentostatin?
A4: The molecular formula of Pentostatin is C11H14N6O4 and its molecular weight is 294.26 g/mol.
Q5: Is there any information available about Pentostatin's spectroscopic data?
A5: While the provided research does not delve into detailed spectroscopic characterization, further exploration of spectroscopic properties would enhance our understanding of the compound's structure and behavior.
Q6: How is Pentostatin administered and what is its typical dosage?
A6: Pentostatin is administered intravenously. While specific dosages can vary based on the indication and individual patient factors, research indicates a dosage of 4 mg/m2 administered intravenously every other week for 6-9 months as being effective in HCL [].
Q7: Are there any known factors that influence the pharmacokinetics of Pentostatin?
A7: Renal function significantly impacts Pentostatin's pharmacokinetics. Dose adjustments are necessary for patients with renal insufficiency [].
Q8: Has the relationship between Pentostatin's pharmacokinetic properties and its pharmacodynamics been explored?
A8: While research acknowledges the impact of renal function on Pentostatin's pharmacokinetic profile, further investigation is necessary to fully understand the interplay between PK/PD and optimize dosing strategies.
Q9: What in vitro models have been used to study the activity of Pentostatin?
A9: In vitro studies have utilized peripheral blood mononuclear cells from healthy donors to assess Pentostatin's impact on lymphocyte viability and subset distribution [].
Q10: What animal models have proven valuable in understanding Pentostatin's efficacy?
A10: IL-10-deficient mice with induced colitis have been used to investigate Pentostatin's therapeutic potential in inflammatory bowel disease [].
Q11: What are the key clinical indications for Pentostatin?
A11: Pentostatin has demonstrated clinical efficacy in the treatment of hairy cell leukemia (HCL), showing high complete response rates and prolonged relapse-free survival times [, , ]. It has also shown activity in other lymphoid malignancies, including chronic lymphocytic leukemia, cutaneous T-cell lymphoma, and adult T-cell lymphoma-leukemia [, ].
Q12: What is the clinical efficacy of Pentostatin in treating steroid-refractory acute graft-versus-host disease (aGvHD)?
A12: While some studies suggest Pentostatin shows promise as a salvage therapy for steroid-refractory aGvHD, particularly in cases with severe intestinal involvement [, ], other research indicates limited benefit in grade III-IV aGvHD []. Further investigation is needed to determine optimal patient populations and treatment strategies.
Q13: How does Pentostatin compare to other treatment options for HCL, like interferon alfa (IFN)?
A13: Clinical trials directly comparing Pentostatin to IFN in previously untreated HCL patients demonstrated significantly higher response rates and longer relapse-free survival with Pentostatin [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)





![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)




![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
